molecular formula C17H23Cl3O3 B1616840 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 53404-76-5

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B1616840
CAS No.: 53404-76-5
M. Wt: 381.7 g/mol
InChI Key: XSTLHFQIGNKYFG-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate is a useful research compound. Its molecular formula is C17H23Cl3O3 and its molecular weight is 381.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Herbicide Usage

  • Herbicide Dissipation in Soil : A study by Wilson, Geronimo, & Armbruster (1997) investigated the dissipation rates of 2,4-D, a compound closely related to 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate, in soil. It was found that its dissipation rate was equivalent whether applied as an amine salt or ester form, indicating little effect on the rate of dissipation of 2,4-D per se due to its rapid conversion to the same anionic form.

Chemical Engineering and Recovery Processes

  • Recovery of Hydrochloric Acid and Metals : Kesieme, Chrysanthou, Catulli, & Cheng (2018) explored the use of tris-2-ethylhexylamine, a compound structurally similar to this compound, for recovering hydrochloric acid and metals from leach solutions (Kesieme et al., 2018).

Agricultural and Horticultural Applications

  • Reducing Fruit Abscission in Citrus : Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, & Almela (2006) demonstrated that 2,4-dichlorophenoxypropionic acid 2-ethylhexyl ester, a derivative of this compound, significantly reduced fruit drop in sweet orange varieties when sprayed before mature fruit abscission (Agustí et al., 2006).

Chemical Synthesis and Material Science

  • Polymer Synthesis : Baeten, Verbraeken, Hoogenboom, & Junkers (2015) studied the use of 2-ethyl-2-oxazoline, a compound related to this compound, in the synthesis of polymers using a microfluidic reactor cascade. This demonstrated the utility of similar compounds in the production of advanced poly(2-oxazoline)-based polymers (Baeten et al., 2015).

Toxicology and Environmental Health

  • Oxidative Stress Responses in Cells : Tetz, Cheng, Korte, Giese, Wang, Harris, Meeker, & Loch-Caruso (2013) reported that mono-2-ethylhexyl phthalate, related to this compound, induced oxidative stress responses in human placental cells, highlighting potential health implications (Tetz et al., 2013).

Mechanism of Action

Target of Action

Silvex 2-ethylhexyl ester primarily targets non-target terrestrial plants, mammals, and birds . It is used for aquatic weed control and presents potential risk to aquatic organisms and aquatic plants .

Mode of Action

Silvex 2-ethylhexyl ester is a synthetic auxin, a type of plant hormone. It induces uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound is metabolized through β-oxidation pathway . It is suggested that DEHP might be metabolized through this pathway, forming 2-ethylhexyl pentyl phthalate (EHPP) and butyl (2-ethylhexyl) phthalate (BEHP) prior to mono-ethylhexyl phthalate (MEHP) .

Pharmacokinetics

Silvex 2-ethylhexyl ester can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This method is suitable for pharmacokinetics . Ingestion of small doses of Silvex by mammals was followed by rapid and efficient absorption .

Result of Action

The compound’s action results in uncontrolled growth and eventual death in susceptible plants . In humans and wildlife, exposure to Silvex 2-ethylhexyl ester has been associated with an increased risk of soft-tissue sarcomas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Silvex 2-ethylhexyl ester. It has a half-life of 1.6 weeks in grasses and is degraded by soil bacteria, with a soil half-life of 3 to 4 months . It photodegrades in surface waters .

Biochemical Analysis

Biochemical Properties

Silvex 2-ethylhexyl ester is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

Silvex 2-ethylhexyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Silvex 2-ethylhexyl ester is multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Silvex 2-ethylhexyl ester can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Silvex 2-ethylhexyl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Silvex 2-ethylhexyl ester is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Silvex 2-ethylhexyl ester is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Silvex 2-ethylhexyl ester and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl3O3/c1-4-6-7-12(5-2)10-22-17(21)11(3)23-16-9-14(19)13(18)8-15(16)20/h8-9,11-12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLHFQIGNKYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058421
Record name Silvex, isooctyl (2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53404-76-5
Record name 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53404-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoprop 2-ethylhexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silvex, isooctyl (2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROP 2-ETHYLHEXYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW11P13L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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